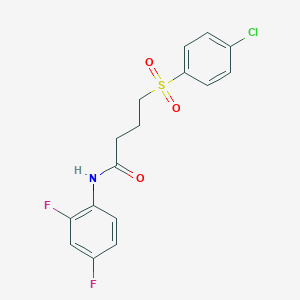
4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-difluoroaniline to form an intermediate sulfonamide. This intermediate is then subjected to further reactions, such as acylation with butanoyl chloride, to yield the final product. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in inflammation or cancer progression, thereby exerting its effects.
類似化合物との比較
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(2,4-difluorophenyl)acetamide
- 4-((4-chlorophenyl)sulfonyl)-N-(2,4-difluorophenyl)propionamide
Uniqueness
Compared to similar compounds, 4-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)butanamide has a longer carbon chain in its structure, which can influence its chemical reactivity and biological activity. This structural difference may result in unique properties, making it a valuable compound for specific applications.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO3S/c17-11-3-6-13(7-4-11)24(22,23)9-1-2-16(21)20-15-8-5-12(18)10-14(15)19/h3-8,10H,1-2,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSLZGDSXYSDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
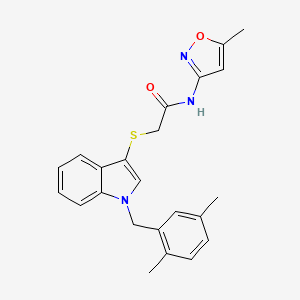
![4-bromo-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2907361.png)

![Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2907364.png)
![13-(4-methoxyphenyl)-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2907365.png)

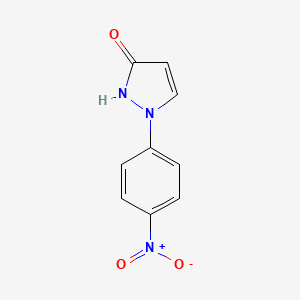
![[(2,5-difluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate](/img/structure/B2907372.png)
![Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2907374.png)
![3,4,9-Trimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2907375.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2907377.png)
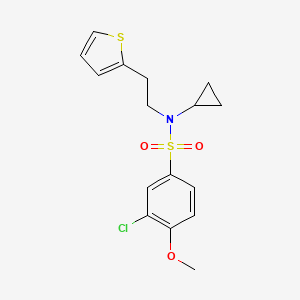
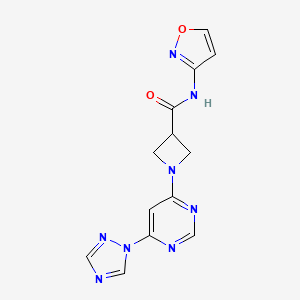
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2907381.png)
